molecular formula C9H8Cl2O2S B5379115 1-[(2,2-Dichloroethenyl)sulfonyl]-4-methylbenzene CAS No. 30749-26-9

1-[(2,2-Dichloroethenyl)sulfonyl]-4-methylbenzene

Cat. No.: B5379115
CAS No.: 30749-26-9
M. Wt: 251.13 g/mol
InChI Key: APFAPRPRHJTPDZ-UHFFFAOYSA-N
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Description

1-[(2,2-Dichloroethenyl)sulfonyl]-4-methylbenzene is an organic compound with the molecular formula C9H8Cl2O2S. This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with a 2,2-dichloroethenyl group and a methyl group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 1-[(2,2-Dichloroethenyl)sulfonyl]-4-methylbenzene typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2,2-dichloroethene under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-[(2,2-Dichloroethenyl)sulfonyl]-4-methylbenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or nickel complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2,2-Dichloroethenyl)sulfonyl]-4-methylbenzene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact with biological macromolecules in specific ways.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(2,2-Dichloroethenyl)sulfonyl]-4-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The 2,2-dichloroethenyl group can participate in electrophilic addition reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

1-[(2,2-Dichloroethenyl)sulfonyl]-4-methylbenzene can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant importance in various fields of scientific research and industry. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable building block for the synthesis of complex molecules. Its applications in chemistry, biology, medicine, and industry highlight its potential for further exploration and development.

Properties

IUPAC Name

1-(2,2-dichloroethenylsulfonyl)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2S/c1-7-2-4-8(5-3-7)14(12,13)6-9(10)11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFAPRPRHJTPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C=C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201234870
Record name 1-[(2,2-Dichloroethenyl)sulfonyl]-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30749-26-9
Record name 1-[(2,2-Dichloroethenyl)sulfonyl]-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30749-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2,2-Dichloroethenyl)sulfonyl]-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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